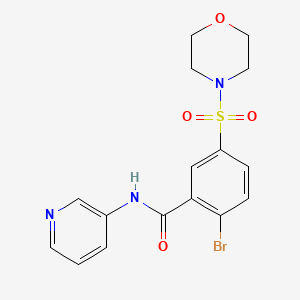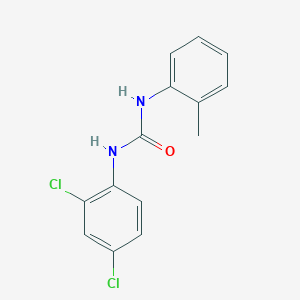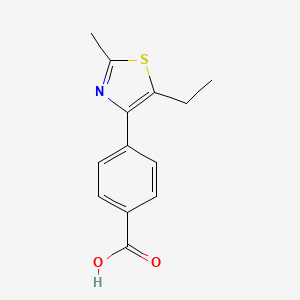![molecular formula C17H18FN3O2 B5293043 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5293043.png)
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of drug discovery and development. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is an important enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a critical role in the pathogenesis of various diseases, including asthma, allergic rhinitis, and atherosclerosis.
Mécanisme D'action
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor exerts its pharmacological effects by inhibiting the activity of 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol, which is an integral membrane protein that binds to arachidonic acid and facilitates its conversion to leukotrienes. By blocking the biosynthesis of leukotrienes, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor reduces inflammation and improves lung function in animal models of asthma and allergic rhinitis (Peters-Golden et al., 2017).
Biochemical and Physiological Effects:
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been shown to have several biochemical and physiological effects, including inhibition of leukotriene biosynthesis, reduction of inflammation, and improvement of lung function. In a recent study, Kalgutkar et al. (2020) reported that 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor significantly reduced the production of leukotrienes in human cell lines and ex vivo studies. Moreover, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and allergic rhinitis (Peters-Golden et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has several advantages for lab experiments, including its potency and selectivity for 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol. Moreover, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been shown to have good pharmacokinetic properties, including oral bioavailability and moderate half-life (Kalgutkar et al., 2020). However, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has some limitations for lab experiments, including its high cost and limited availability.
Orientations Futures
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has significant potential for therapeutic applications in various diseases, including asthma, allergic rhinitis, and atherosclerosis. Future research directions for 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor include the development of more efficient synthesis methods, optimization of pharmacokinetic properties, and evaluation of its efficacy in clinical trials. Moreover, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor could be used as a tool compound to study the role of leukotrienes in various diseases and to identify novel therapeutic targets.
In conclusion, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor is a promising chemical compound with significant potential for therapeutic applications in various diseases. Its potent and selective inhibition of 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol makes it an attractive candidate for drug discovery and development. Future research directions for 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor include the development of more efficient synthesis methods, optimization of pharmacokinetic properties, and evaluation of its efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor involves several steps, including the formation of a piperidine ring, introduction of a pyridine ring, and coupling with a fluorophenyl group. The detailed synthesis method has been described in several research articles, including a recent study by Kalgutkar et al. (2020). The authors reported a scalable and efficient synthesis method for 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor, which involves the use of a chiral auxiliary to control the stereochemistry of the piperidine ring.
Applications De Recherche Scientifique
6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been extensively studied for its potential therapeutic applications in various diseases. Several preclinical studies have demonstrated the efficacy of 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor in reducing inflammation and improving lung function in animal models of asthma and allergic rhinitis (Peters-Golden et al., 2017). Moreover, 6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol inhibitor has been shown to have anti-inflammatory effects in human cell lines and ex vivo studies (Kalgutkar et al., 2020).
Propriétés
IUPAC Name |
[3-(3-fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-12-3-1-4-13(9-12)20-14-5-2-8-21(11-14)17(23)16-7-6-15(22)10-19-16/h1,3-4,6-7,9-10,14,20,22H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAIROFYPNEXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=C(C=C2)O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5292965.png)
![6-isopropyl-3-methyl-2-(4-{[(2-phenyl-5-pyrimidinyl)methylene]amino}benzylidene)cyclohexanone](/img/structure/B5292969.png)

![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B5292979.png)
![N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide](/img/structure/B5292987.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5292993.png)

![8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B5293021.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5293033.png)
![[2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5293040.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B5293045.png)
